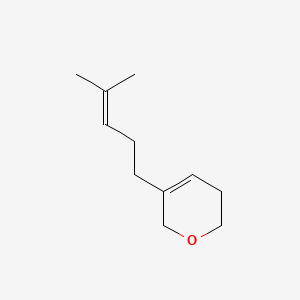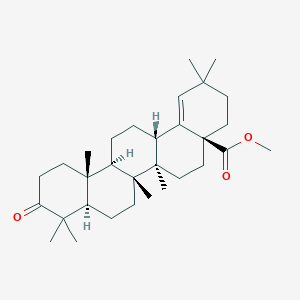
3-Oxoolean-18-en-28-oic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxoolean-18-en-28-oic acid methyl ester is a natural triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound is a white crystalline powder that is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxoolean-18-en-28-oic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of oleanolic acid using acid catalysts. For example, oleanolic acid can be treated with methanol in the presence of sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of oleanolic acid from natural sources, followed by chemical modification. The process typically includes steps such as purification, esterification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxoolean-18-en-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique characteristics
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Oxoolean-18-en-28-oic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Due to its anti-inflammatory and anti-cancer properties, it is investigated for potential use in treating diseases such as cancer and inflammatory disorders.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 3-Oxoolean-18-en-28-oic acid methyl ester involves its interaction with specific molecular targets and pathways. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression. By activating PPARγ, the compound can modulate various biological processes, including inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which 3-Oxoolean-18-en-28-oic acid methyl ester is derived.
Ursolic Acid: Another triterpenoid with similar biological activities.
Betulinic Acid: Known for its anti-cancer and anti-inflammatory properties .
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Properties
Molecular Formula |
C31H48O3 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h19-20,22-23H,9-18H2,1-8H3/t20-,22+,23-,28+,29-,30-,31+/m1/s1 |
InChI Key |
RGKMKULXFZOUPF-XRGYSQAUSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
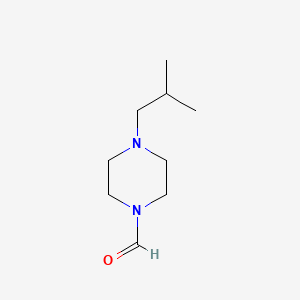
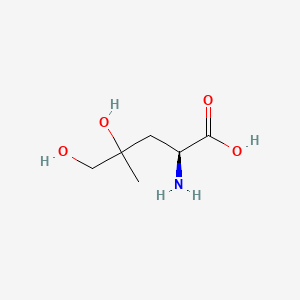
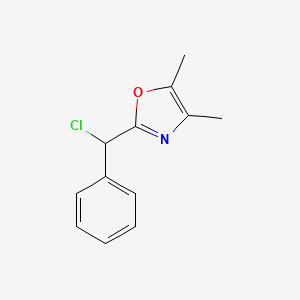

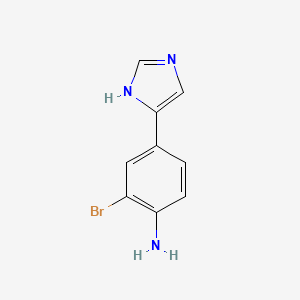
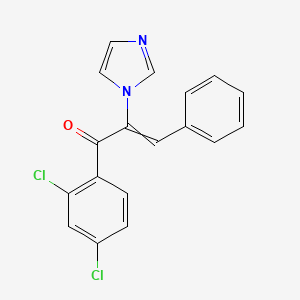

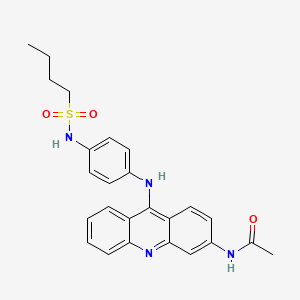
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
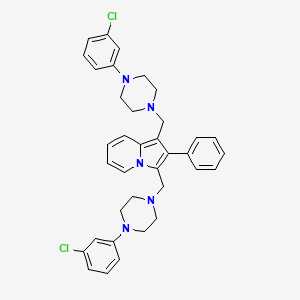
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
